4-(5-Cyano,2-pyridinoxy)piperidine
Description
4-(5-Cyano,2-pyridinoxy)piperidine is a piperidine derivative featuring a pyridine ring substituted with a cyano group at position 5 and linked via an oxygen atom at position 2 to the piperidine moiety. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in targeting receptors or enzymes where nitrogen-containing heterocycles are critical.
The compound’s pyridinoxy-piperidine scaffold allows for versatile interactions with biological targets, such as ion channels or G-protein-coupled receptors, due to its ability to engage in hydrogen bonding and π-π stacking.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-piperidin-4-yloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c12-7-9-1-2-11(14-8-9)15-10-3-5-13-6-4-10/h1-2,8,10,13H,3-6H2 |
InChI Key |
DMACRLJFNVJPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Piperidine Derivatives
- UK-78,282: A piperidine derivative with 4-[diphenylmethoxymethyl] and 1-[3-(4-methoxyphenyl)propyl] substituents. Unlike 4-(5-Cyano,2-pyridinoxy)piperidine, UK-78,282 lacks a pyridine ring but includes bulky aromatic groups, contributing to its potency as a Kv1.3 potassium channel blocker.
- CP-190,325: An analog of UK-78,282 with a benzylmethoxymethyl group. The absence of a pyridinoxy moiety reduces its polarity compared to 4-(5-Cyano,2-pyridinoxy)piperidine.
- Claulansine F–Donepezil Hybrids: Incorporate an N-benzyl piperidine group, similar to 4-(5-Cyano,2-pyridinoxy)piperidine’s piperidine core, but fused with indole or quinone structures for acetylcholinesterase inhibition.
Pyridine-Containing Analogs
- CID890517 (2-piperidinyl phenyl benzamide): Features a piperidine linked to a fluorobenzamide via a phenyl group.
- Trisubstituted Pyrimidines (e.g., CID2992168) : Replace piperidine with morpholine, showing enhanced EP2 activity compared to piperidine analogs, highlighting the impact of heterocycle choice.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural analogs.
- Solubility and Stability: The cyano group in 4-(5-Cyano,2-pyridinoxy)piperidine likely improves solubility in polar solvents compared to UK-78,282’s lipophilic diphenyl groups. However, it may be less stable under acidic conditions than morpholine-containing analogs.
- Synthetic Complexity: Piperidine derivatives with multiple aromatic substituents (e.g., UK-78,282) require multi-step syntheses involving recrystallization or chromatography, whereas 4-(5-Cyano,2-pyridinoxy)piperidine’s synthesis may benefit from regioselective substitutions, as seen in .
Key Research Findings and Implications
- Piperidine vs. Morpholine/Piperazine: Piperidine is irreplaceable in EP2-active benzamides but inferior to morpholine in pyrimidine-based modulators. This dichotomy underscores the need for target-specific optimization in 4-(5-Cyano,2-pyridinoxy)piperidine derivatives.
- Regioselectivity in Synthesis : Piperidine’s steric profile influences substitution patterns (e.g., 4- vs. 2-position selectivity in ), which may guide the design of analogs with improved bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
